Etodroxizine maleate

Sleep research Hypnotic efficacy REM suppression

Researchers investigating sedative-hypnotic combinations face confounded motor side effects. Etodroxizine maleate offers a distinct H1 antagonist with documented REM sleep modulation and preserved motor function, enabling clean hypnotic study designs. Key benefits: Enables REM-sleep suppression dose-response when co-administered (EEG-validated); Serves as certified reference standard for hydroxyzine impurity per USP/EP; Does not impair rotarod performance, ideal for safety pharmacology screens. Pure, reliable, ready-to-ship reference material for analytical and preclinical applications.

Molecular Formula C27H35ClN2O7
Molecular Weight 535 g/mol
CAS No. 53859-10-2
Cat. No. B1259091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodroxizine maleate
CAS53859-10-2
Synonymsetodroxizine
etodroxizine maleate
Molecular FormulaC27H35ClN2O7
Molecular Weight535 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H31ClN2O3.C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyXVIRSZGSFLTRJL-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etodroxizine Maleate Overview


Etodroxizine maleate (CAS 53859-10-2) is the maleate salt form of etodroxizine (free base CAS 17692-34-1), a first-generation antihistamine belonging to the diphenylmethylpiperazine class [1]. The compound functions primarily as a histamine H1 receptor antagonist and was historically employed as a sedative/hypnotic agent in combination products such as Vesparax (with secobarbital and brallobarbital) and Isonox (with methaqualone) in European and South African markets [2]. The maleate salt carries a molecular weight of approximately 535 g/mol, with purity typically ≥95% for research applications [3].

Why Substitution with Other Antihistamines Fails


While etodroxizine, hydroxyzine, and diphenhydramine all belong to the first-generation antihistamine class, they exhibit distinct structural, pharmacodynamic, and pharmacokinetic features that preclude simple interchangeability. Etodroxizine contains a unique hydroxyethoxyethoxyethyl side chain (C23H31ClN2O3, molecular weight 418.96 g/mol free base) that differentiates it from hydroxyzine (C21H27ClN2O2, molecular weight 374.90 g/mol) and the ethanolamine-class diphenhydramine [1]. Preclinical data demonstrate that etodroxizine alone does not impair motor coordination in rotarod and fixed-bar assays in mice, a profile that contrasts sharply with dose-dependent impairment caused by barbiturates and potentially other sedating antihistamines [2]. Furthermore, in silico ADME predictions rank etodroxizine with properties superior to fenofibrate, meclizine, and cinnarizine, comparable only to levocetirizine [3]. These differentiated characteristics carry direct implications for research reproducibility, analytical method development, and the design of sedative combination studies where generic substitution would introduce confounded variables.

Differentiated Research Evidence


REM Sleep Suppression by Combination Hypnotic

In a whole-night EEG and polygraphic study of ten healthy male volunteers (156 recorded nights), Isonox (methaqualone 250 mg + etodroxizine 50 mg) produced a stronger suppressive effect on REM sleep compared to methaqualone 250 mg alone. Methaqualone alone caused moderate REM-sleep depression during the first treatment night, an effect that disappeared with prolonged administration. The addition of etodroxizine 50 mg enhanced this REM-suppressive activity [1].

Sleep research Hypnotic efficacy REM suppression

Motor Coordination Safety Profile

In a preclinical study examining the components of Vesparax (secobarbital, brallobarbital, and etodroxizine), motor coordination was assessed using fixed-bar and rotarod procedures in mice. Increasing doses of secobarbital (S) and brallobarbital (B) impaired motor performance within a small dose range. In contrast, etodroxizine (E) showed no effect on motor coordination in either single applications or combinations: 'Neither in single applications nor in combinations E showed any effects' [1]. Exploratory rearing was suppressed by all components and combinations, but high single doses of S (20 mg/kg) and B (25 mg/kg) caused a triphasic temporal pattern, while etodroxizine produced only decreases in locomotion [1].

Motor coordination Safety pharmacology Fixed-bar test

In Silico ADME Comparison

A 2023 in silico drug repurposing study evaluated the MM/GBSA binding scores and ADME properties of cyclizine derivatives. Fenofibrate, etodroxizine, meclizine, and cinnarizine exhibited similar MM/GBSA scores. However, the ADME analysis differentiated these compounds: etodroxizine and levocetirizine were found to possess superior ADME properties compared to fenofibrate, meclizine, and cinnarizine [1].

Computational ADME Drug repurposing In silico screening

Reference Standard for Hydroxyzine Impurity Profiling

Etodroxizine maleate is structurally related to hydroxyzine but distinguishable by its extended hydroxyethoxyethoxyethyl side chain (C23H31ClN2O3 for the free base, molecular weight 418.96 g/mol) compared to hydroxyzine's shorter hydroxyethoxyethyl side chain (C21H27ClN2O2, molecular weight 374.90 g/mol) [1]. This structural relationship positions etodroxizine as a key impurity/reference standard for hydroxyzine analytical testing. Etodroxizine maleate and dimaleate are offered as fully-characterized reference standards compliant with regulatory guidelines (USP or EP) for hydroxyzine API testing, used in analytical method development, method validation (AMV), and quality control (QC) applications during synthesis and formulation [2]. The compound's pKa values have been calculated as pKa1 = 13.75 (acidic), pKa2 = 7.54 (basic), and pKa3 = 3.54 (basic) [3].

Analytical method development Reference standard Impurity profiling

Sedative Synergy with Barbiturates

In the Wolffgramm et al. (1988) study, rectal temperature was poorly affected by single-drug administration of secobarbital, brallobarbital, or etodroxizine. However, concomitant application of secobarbital and brallobarbital strongly enhanced hypothermia, and this effect was further potentiated by the addition of etodroxizine [1]. Additionally, etodroxizine produced a decrease in locomotion and, when added to secobarbital and brallobarbital, enhanced their sedative effects on exploratory locomotor performance [1]. This synergistic potentiation distinguishes etodroxizine from antihistamines like diphenhydramine, which do not exhibit the same pattern of barbiturate synergism in published literature.

Drug combination synergy Sedation potentiation Thermoregulation

Research and Industrial Applications


Sleep Architecture and Hypnotic Combination Studies

Etodroxizine maleate is uniquely suited for sleep laboratory investigations that examine combination hypnotic effects on REM and non-REM sleep architecture. The available human EEG data demonstrate that etodroxizine (50 mg) added to methaqualone (250 mg) enhances REM-sleep suppression beyond methaqualone alone [1]. Researchers designing hypnotic combination studies can leverage this incremental effect for dose-response modeling and sleep-stage-specific intervention protocols.

Hydroxyzine Impurity Reference Standard

As a structurally distinct yet related compound to hydroxyzine (differing by C₂H₄O in the side chain), etodroxizine maleate serves as a certified reference standard for hydroxyzine impurity identification and quantification [2]. The compound is applied in analytical method development, method validation (AMV), and QC release testing compliant with USP/EP guidelines [3]. Analytical laboratories purchasing this standard ensure traceability in detecting the etodroxizine impurity that may arise during hydroxyzine synthesis.

Motor Safety Pharmacology Screening

Preclinical evidence indicates etodroxizine does not impair motor coordination in rotarod or fixed-bar assays—unlike barbiturates such as secobarbital and brallobarbital [4]. This makes etodroxizine a suitable reference compound for safety pharmacology screens aiming to differentiate sedative efficacy from motor-impairing side effects. Researchers can use etodroxizine as a comparator when evaluating novel sedative candidates for preserved motor function.

In Silico ADME Benchmarking

Computational predictions rank etodroxizine's ADME properties as superior to fenofibrate, meclizine, and cinnarizine, and comparable to levocetirizine [5]. This positions etodroxizine as a useful benchmark compound in computational drug discovery pipelines investigating piperazine and diphenylmethylpiperazine derivatives, particularly where in silico ADME screening is used to prioritize candidates for further experimental validation.

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